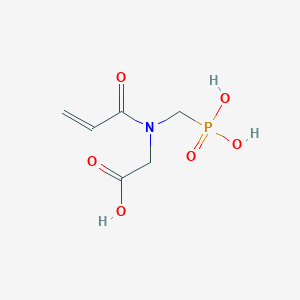
n-Acryloyl-n-(phosphonomethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Acryloyl-n-(phosphonomethyl)glycine: is a chemical compound with the molecular formula C₆H₁₀NO₆P. It is a derivative of glycine, where the amino group is substituted with an acryloyl group and a phosphonomethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of n-Acryloyl-n-(phosphonomethyl)glycine may involve large-scale batch or continuous processes. These methods are designed to optimize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: n-Acryloyl-n-(phosphonomethyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acryloyl and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-Acryloyl-n-(phosphonomethyl)glycine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. It may serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of n-Acryloyl-n-(phosphonomethyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl and phosphonomethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of signaling pathways, and other biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Acryloyl Glycine: Another similar compound, acryloyl glycine, shares the acryloyl group but lacks the phosphonomethyl group.
Uniqueness: n-Acryloyl-n-(phosphonomethyl)glycine is unique due to the presence of both the acryloyl and phosphonomethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
927907-82-2 |
|---|---|
Molekularformel |
C6H10NO6P |
Molekulargewicht |
223.12 g/mol |
IUPAC-Name |
2-[phosphonomethyl(prop-2-enoyl)amino]acetic acid |
InChI |
InChI=1S/C6H10NO6P/c1-2-5(8)7(3-6(9)10)4-14(11,12)13/h2H,1,3-4H2,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
LUEQHMGOJQGKOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N(CC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


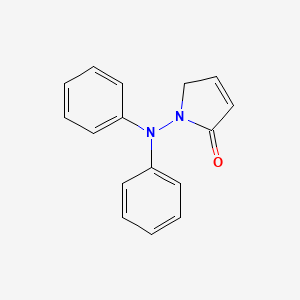
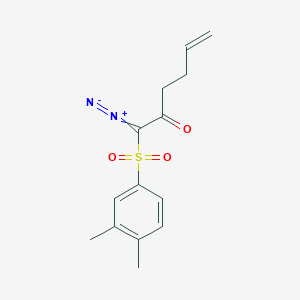
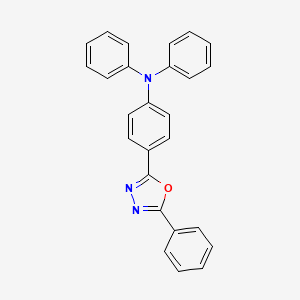
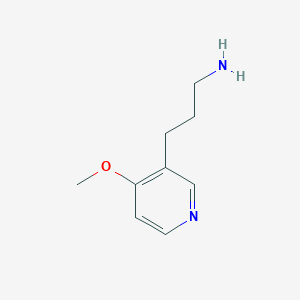

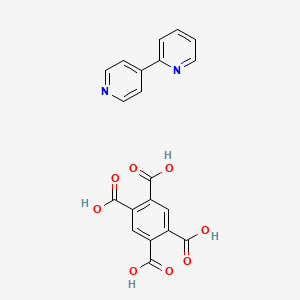
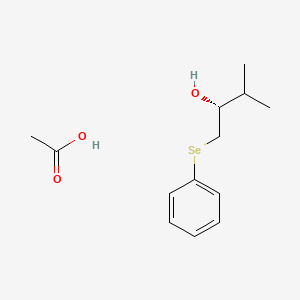
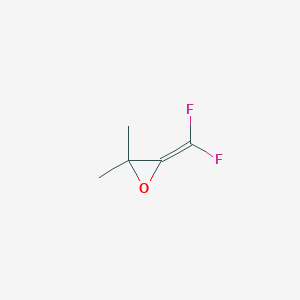
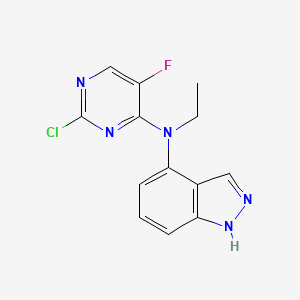
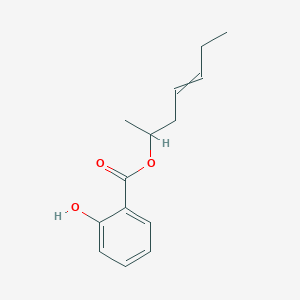
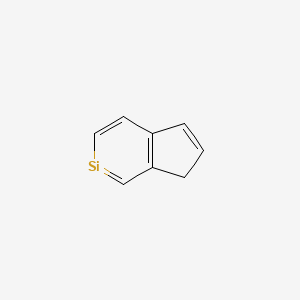
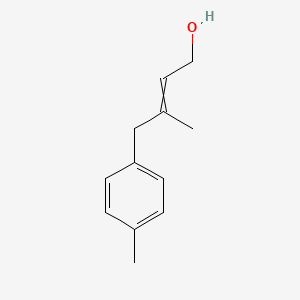
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

